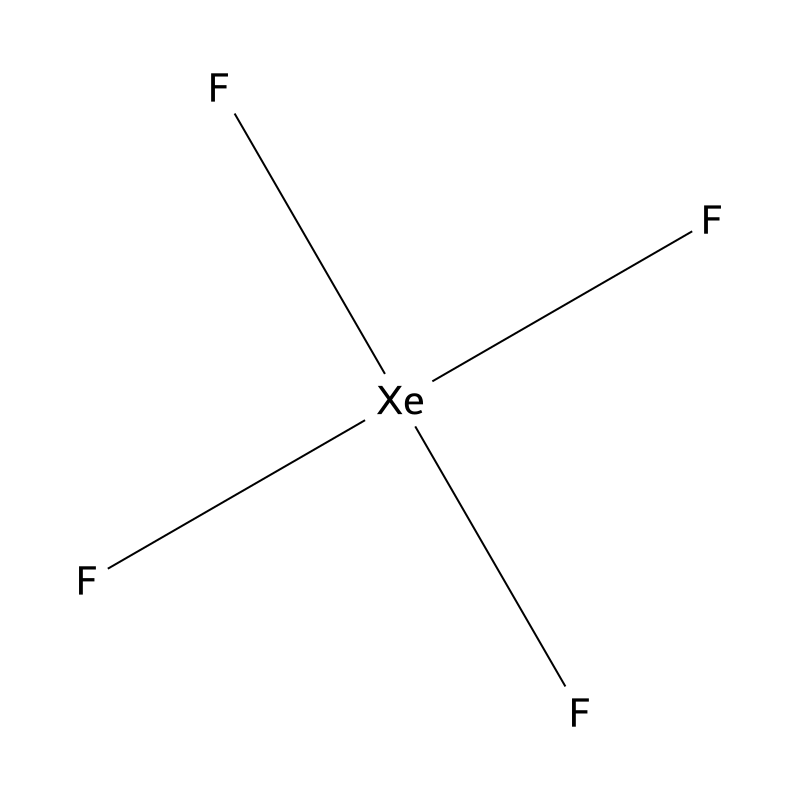Xenon tetrafluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Xenon tetrafluoride is a chemical compound with the formula . It is notable for being the first binary compound discovered involving a noble gas, specifically xenon. The compound appears as a colorless crystalline solid that sublimates at 117 °C. Its molecular structure is square planar, characterized by four fluorine atoms bonded to a central xenon atom, along with two lone pairs of electrons on the xenon, which are arranged in a trans configuration according to VSEPR theory. This hypervalent molecule has six electron pairs surrounding the xenon atom, leading to unique chemical properties and reactivity patterns .
- Hydrolysis: At low temperatures, xenon tetrafluoride hydrolyzes in the presence of water to produce elemental xenon, oxygen, hydrofluoric acid, and xenon trioxide:
- Reactions with Other Compounds: It reacts with platinum to form platinum tetrafluoride and elemental xenon:
- Formation of Complexes: Xenon tetrafluoride can form adducts with Lewis acids such as antimony pentafluoride and arsenic pentafluoride, leading to complex formations like and .
The synthesis of xenon tetrafluoride involves the reaction of xenon with fluorine gas. The process typically requires heating a mixture of xenon and fluorine in a molar ratio of 1:5 at approximately 400 °C within nickel containers. The nickel serves not as a catalyst but as a protective barrier due to its reaction with fluorine to create a passivation layer of nickel(II) fluoride. This method allows for the purification of xenon tetrafluoride through fractional sublimation due to its lower volatility compared to other xenon fluorides like xenon difluoride and xenon hexafluoride .
Xenon tetrafluoride has limited but specific applications:
- Fluorination Agent: It is utilized in organic synthesis as a fluorinating agent due to its ability to introduce fluorine into organic compounds.
- Material Analysis: The compound has been employed in degrading silicone rubber for trace metal analysis by reacting with the silicone and releasing gaseous products while leaving behind residues of metal impurities .
Interaction studies involving xenon tetrafluoride primarily focus on its reactivity with Lewis acids and other compounds. These studies reveal that it can form stable complexes under certain conditions, indicating potential pathways for further chemical transformations or applications in materials science .
Xenon tetrafluoride shares similarities with several other noble gas compounds but stands out due to its unique properties and reactivity profile. Below is a comparison with similar compounds:
| Compound | Chemical Formula | Oxidation State of Xenon | Notable Properties |
|---|---|---|---|
| Xenon Difluoride | +2 | Linear geometry; less reactive than | |
| Xenon Hexafluoride | +6 | Highly reactive; can form complexes with various substances | |
| Xenon Trioxide | +6 | Oxidizing agent; forms from hydrolysis of | |
| Xenon Octafluoride | +8 | Hypothetical; predicted stability issues |
Xenon tetrafluoride is unique among these compounds due to its stable square planar structure and its role as both an oxidizing agent and a precursor for synthesizing other tetravalent xenon compounds. Its specific reactivity patterns further distinguish it from its analogs .






